

Application Note: Chromatographic Separation of Yellow AB and Sudan Dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Yellow AB

Cat. No.: B1669018

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Introduction

Sudan dyes are a group of synthetic, fat-soluble azo dyes, including Sudan I, II, III, and IV. They are classified as category 3 carcinogens by the International Agency for Research on Cancer (IARC) and are not permitted for use as food additives.[1] Similarly, **Yellow AB** (1-Phenylazo-2-naphthylamine) is a synthetic azo dye that has seen historical use as a food colorant but is also recognized for its potential health risks. Due to their illegal use in various food products to enhance color and appeal, robust and validated analytical methods are crucial for their detection and quantification to ensure food safety and regulatory compliance.

This document provides detailed protocols and quantitative data for the chromatographic separation of Sudan dyes and **Yellow AB**. While validated methods for the simultaneous analysis of **Yellow AB** and the full range of Sudan dyes are not readily available in published literature, this note details established methods for the individual and grouped analysis of these compounds. Furthermore, a proposed starting method for the development and validation of a simultaneous analysis is presented.

Data Presentation

The following tables summarize quantitative data from various validated chromatographic methods for the determination of Sudan dyes and other relevant food dyes.

Table 1: Performance Characteristics of HPLC Methods for Sudan Dyes

| Analyte | Food Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (R ²) | Reference |
|------------|-----------------------------|--------------------------|-------------------------------|--------------|-----------------------------|-----------|
| Sudan I | Chili Powder | 7 µg/kg | 13 µg/kg | Not Reported | Not Reported | [1] |
| Sudan I | Red Chilli Pepper | 1.2 µg/kg | 4 µg/kg | 85 - 95 | > 0.9999 | [2] |
| Sudan II | Red Chilli Pepper | 1.5 µg/kg | 5 µg/kg | 95 - 102 | > 0.9999 | [2] |
| Sudan III | Red Chilli Pepper | 2.2 µg/kg | 7.2 µg/kg | 102 | > 0.9999 | [2] |
| Sudan IV | Red Chilli Pepper | 5.4 µg/kg | 18 µg/kg | 99 | > 0.9999 | [2] |
| Sudan I-IV | Chili- & Curry-based Sauces | 0.2 - 0.5 mg/kg | 0.4 - 1 mg/kg | 51 - 86 | Linear in 0-5 mg/kg range | [3] |
| Sudan I-IV | Powdered Spices | 1.5 - 2 mg/kg | 3 - 4 mg/kg | 89 - 100 | Linear in 0-20 mg/kg range | [3] |

Table 2: Performance Characteristics of UPLC-MS/MS Methods for Azo Dyes

| Analyte | Food Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
|------------------------------------|-----------------------------|--------------------------|-------------------------------|--------------|-------------------|-----------|
| 11 Azo Dyes (incl. 7 Sudan Dyes) | Paprika | - | 0.125 mg/kg (lowest standard) | 93.8 - 115.2 | 0.8 - 7.7 | [4] |
| 15 Illegal Dyes (incl. Sudan Dyes) | Sauce, Cotton Candy, Pickle | 0.7 - 5 µg/kg | 7 - 15 µg/kg | 82 - 119 | Not Reported | [2] |

Experimental Protocols

Protocol 1: HPLC-PDA Method for the Determination of Sudan I-IV in Spices

This protocol is adapted from a validated method for the analysis of Sudan dyes in chili and curry-containing foodstuffs.[3]

1. Sample Preparation (Extraction): a. Weigh 0.5 g of the homogenized spice sample into a centrifuge tube. b. Add 10 mL of acetonitrile. c. Vortex or shake vigorously for 15 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-PDA Conditions:

- Column: C18 reverse-phase column (e.g., Varian Microsorb-MV, 150 mm × 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile / Water (80:20, v/v), isocratic elution.
- Flow Rate: 1.0 mL/min.
- Detection: Photodiode Array (PDA) detector.

- Wavelengths: Sudan I (478 nm), Sudan II (496 nm), Sudan III (510 nm), Sudan IV (520 nm).
- Injection Volume: 100 μ L.

3. Calibration: a. Prepare stock solutions of Sudan I, II, III, and IV in acetonitrile. b. Create a series of working standard solutions by diluting the stock solutions with the mobile phase. c. For quantitative analysis in complex matrices, matrix-matched calibration standards are recommended to compensate for matrix effects.

Protocol 2: UPLC-MS/MS Method for the Determination of Azo Dyes (Including Sudan Dyes)

This protocol is based on a method for the simultaneous determination of 11 azo dyes in spices.^[4]

1. Sample Preparation (Extraction): a. Weigh 1 g of the homogenized spice sample. b. Add internal standards (e.g., Sudan I-d5, Sudan IV-d6). c. Add 10 mL of acetonitrile and shake. d. Centrifuge the sample. e. The supernatant can be directly injected or diluted further if necessary.

2. UPLC-MS/MS Conditions:

- Column: ACQUITY UPLC BEH C18 (e.g., 1.7 μ m, 2.1 x 100 mm).
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.
- Gradient: A time-programmed gradient is used to separate the dyes. A typical gradient might start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic compounds.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: Tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in positive ion mode.

- Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor and product ion transitions for each analyte.

Protocol 3: HPLC Method for the Determination of Yellow AB (1-Phenylazo-2-naphthylamine)

This protocol is based on a method for the analysis of 1-(Phenylazo)-2-naphthylamine.[5]

1. Standard Preparation: a. Prepare a stock solution of **Yellow AB** in acetonitrile. b. Prepare working standards by diluting the stock solution with the mobile phase.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., Newcrom C18).
- Mobile Phase: Acetonitrile / Water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for best separation.
- Detection: UV-Vis detector at the maximum absorbance wavelength of **Yellow AB**.
- Injection Volume: To be determined based on system sensitivity and standard concentrations.

Proposed Method for Simultaneous Analysis of Yellow AB and Sudan Dyes

As a dedicated validated method for the simultaneous analysis of **Yellow AB** and Sudan dyes is not readily available, the following protocol is proposed as a starting point for method development and validation. This method combines common practices for the analysis of azo dyes with a gradient elution suitable for separating compounds with a range of polarities.

1. Sample Preparation: a. Follow the extraction procedure outlined in Protocol 1 or 2. Acetonitrile is a common and effective solvent for these types of dyes.

2. Proposed HPLC-PDA Conditions:

- Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm or a sub-2 µm particle column for UHPLC).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient Program (starting point):
 - 0-2 min: 30% B
 - 2-15 min: 30% to 95% B (linear gradient)
 - 15-20 min: 95% B (hold)
 - 20.1-25 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min for HPLC; adjust for UHPLC.
- Column Temperature: 30 °C.
- Detection: PDA detector, monitoring a range of wavelengths (e.g., 254 nm, 480 nm, 510 nm) and extracting chromatograms at the specific maximum absorbance of each dye.
- Injection Volume: 10-20 µL.

3. Method Validation: This proposed method would require full validation according to ICH or other relevant guidelines, including assessment of:

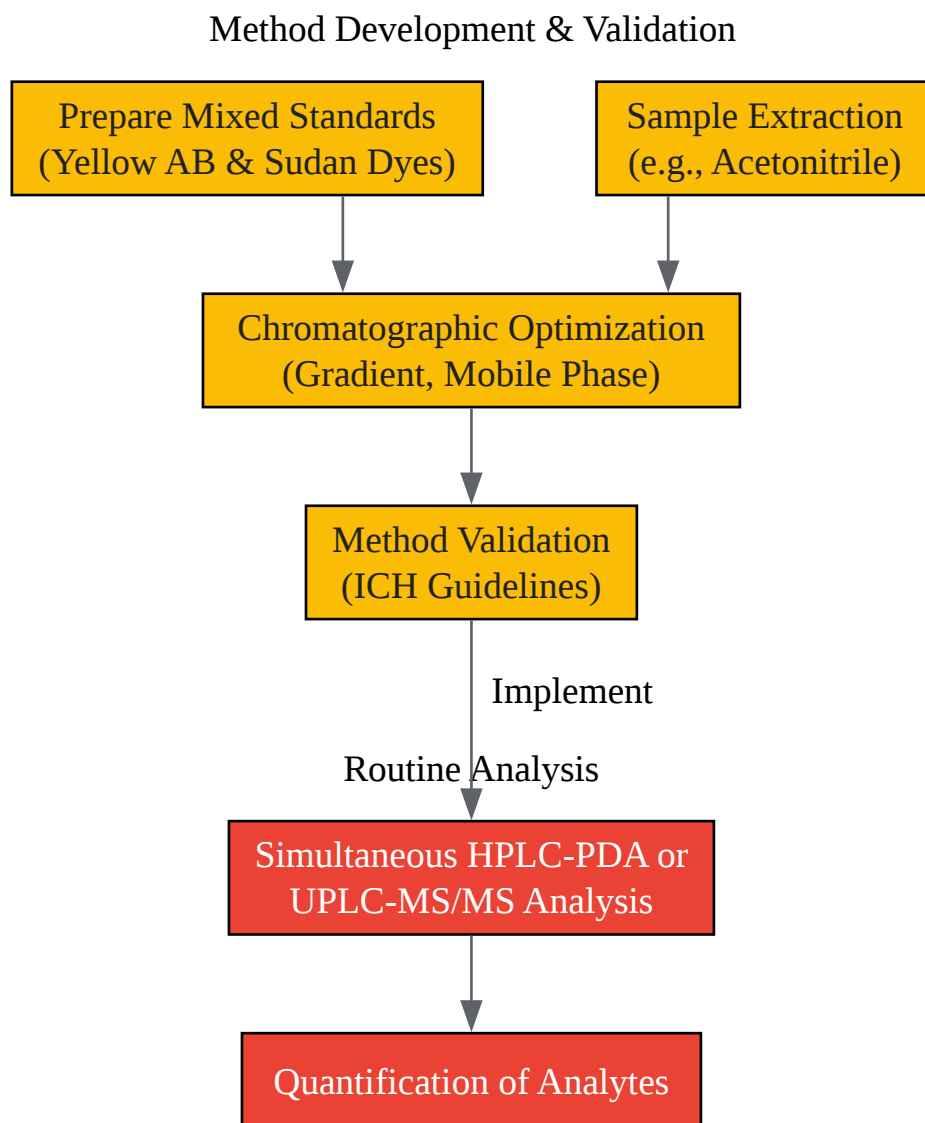
- Specificity
- Linearity and Range
- Accuracy (recovery)
- Precision (repeatability and intermediate precision)
- Limit of Detection (LOD)
- Limit of Quantification (LOQ)
- Robustness

Visualizations



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Caption: General workflow for the analysis of Sudan dyes in food samples.



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Caption: Proposed logical workflow for developing a simultaneous analysis method.

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- To cite this document: BenchChem. [Application Note: Chromatographic Separation of Yellow AB and Sudan Dyes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669018#chromatographic-separation-of-yellow-ab-and-sudan-dyes>]

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